molecular formula C7H6NaO4 B022357 Sodium gentisate CAS No. 4955-90-2

Sodium gentisate

Cat. No.: B022357
CAS No.: 4955-90-2
M. Wt: 177.11 g/mol
InChI Key: MQRZBXFDUSHBHI-UHFFFAOYSA-N
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Description

Sodium gentisate, also known as sodium 2,5-dihydroxybenzoate, is a sodium salt of gentisic acid. It is a white to off-white crystalline powder that is soluble in water. This compound is known for its antioxidant properties and is used in various pharmaceutical and industrial applications .

Mechanism of Action

Target of Action

Sodium gentisate, also known as Sodium 2,5-dihydroxybenzoate , primarily targets the gentisate 1,2-dioxygenase (GDO) enzyme . GDO is a ring-fission non-heme dioxygenase enzyme that displays a unique regioselective reaction of gentisic acid (GTQ) in the presence of molecular oxygen . It also targets carbonic anhydrases .

Mode of Action

This compound interacts with its target, the GDO enzyme, facilitating the oxidative cleavage of an aromatic C–C bond of the GTQ substrate . This interaction results in the conversion of gentisate to maleylpyruvate . The active site of the GDO enzyme plays a pivotal role in this process .

Biochemical Pathways

This compound affects the gentisate degradation pathway . This pathway is shared by both naphthalene and 3-hydroxybenzoate catabolism in certain strains . The gentisate is converted to maleylpyruvate by the GDO enzyme, which is then isomerized to fumarylpyruvate by a mycothiol-dependent maleylpyruvate isomerase . Finally, a fumarylpyruvate hydrolase hydrolyzes fumarylpyruvate to fumarate and pyruvate .

Pharmacokinetics

It has been reported that this compound can be estimated in plasma and urine , suggesting that it is absorbed into the bloodstream and excreted through the urinary system.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of aromatic compounds. By catalyzing the conversion of gentisate to maleylpyruvate, this compound plays a crucial role in the biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen is necessary for the GDO enzyme to display its unique regioselective reaction of gentisic acid . Additionally, the pH level can affect the activity of the GDO enzyme .

Biochemical Analysis

Biochemical Properties

Sodium gentisate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is specifically transported into cells by the GenK transporter in Corynebacterium glutamicum . This interaction is crucial for the utilization of gentisate in this organism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant and tyrosinase inhibitor . It also plays a role in the degradation of polycyclic aromatic hydrocarbons (PAHs) pollutants .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. For example, it is involved in the regioselective oxidation of gentisic acid (GTQ) catalyzed by the gentisate 1,2-dioxygenase (GDO) enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key intermediate in the aerobic biodegradation pathways of recalcitrant polyaromatic hydrocarbon (PAH) pollutants . It interacts with enzymes such as gentisate 1,2-dioxygenase (GDO), which is crucial for the degradation of aromatic compounds .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The GenK transporter in Corynebacterium glutamicum is responsible for the transport of gentisate into cells . The GenK-mediated gentisate transport is a limiting step for the gentisate utilization by this strain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium gentisate can be synthesized from gentisic acid (2,5-dihydroxybenzoic acid) by neutralizing it with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where gentisic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to further purification steps, such as recrystallization, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium gentisate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation by gentisate 1,2-dioxygenase, an enzyme that catalyzes the cleavage of the aromatic ring to form maleylpyruvic acid .

Common Reagents and Conditions:

Major Products:

    Oxidation: Maleylpyruvic acid

    Reduction: Gentisic alcohol

    Substitution: Alkyl gentisates

Scientific Research Applications

Comparison with Similar Compounds

  • Salicylic acid
  • Gallic acid
  • 2,4-Dihydroxybenzoic acid
  • 2,6-Dihydroxybenzoic acid

Uniqueness: Sodium gentisate’s unique ability to act as a substrate for gentisate 1,2-dioxygenase sets it apart from other hydroxybenzoic acids. This property makes it particularly valuable in studies involving microbial degradation of aromatic compounds and in the synthesis of bioactive molecules .

Properties

CAS No.

4955-90-2

Molecular Formula

C7H6NaO4

Molecular Weight

177.11 g/mol

IUPAC Name

sodium;2,5-dihydroxybenzoate

InChI

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);

InChI Key

MQRZBXFDUSHBHI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+]

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O.[Na]

Key on ui other cas no.

106120-03-0
4955-90-2

Related CAS

490-79-9 (Parent)

Synonyms

2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate;  5-Hydroxysalycylic Acid Sodium Salt Hydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Sodium gentisate (sodium 2,5-dihydroxybenzoate), an oxidation product of salicylic acid, gained attention when researchers observed its presence in the urine of individuals treated with sodium salicylate. This finding, coupled with the known antirheumatic properties of salicylates, prompted investigations into this compound's potential as a therapeutic alternative. []

A: Early research focused on this compound's potential in treating acute rheumatic fever. Its purported ability to inhibit hyaluronidase, an enzyme implicated in inflammation, fueled interest in its anti-rheumatic properties. [, , ]

A: Research suggests that, unlike sodium salicylate, this compound does not inhibit imidazoleacetate phosphoribosyl transferase. This enzyme is responsible for the conjugation of imidazoleacetate, a metabolite of histidine and histamine. This difference in enzyme inhibition profiles highlights a potential divergence in the pharmacological effects of these two compounds. []

A: this compound is readily absorbed following oral administration, achieving peak plasma concentrations within approximately two hours. It undergoes metabolism, with a portion being excreted in the urine as gentisic acid. [, ]

A: Yes, studies have examined the impact of this compound on guinea pig testis metabolism. This compound was found to decrease acetate utilization by testis homogenates and to alter the pool sizes of several metabolites, including amino acids and intermediates of the tricarboxylic acid cycle. []

A: Studies on laying hens indicated that neither sodium salicylate nor this compound, administered over an extended period, significantly affected egg production, egg weight, feed consumption, or body weight. []

A: Yes, research suggests that this compound, like other hydrotropic agents, can enhance the aqueous solubility of certain poorly soluble drugs. For instance, it has been investigated for its ability to increase the solubility of acetazolamide, a drug used to treat glaucoma and seizures. []

A: Yes, this compound has been studied as a potential alternative to polysorbate 80 for solubilizing etoposide. While this compound effectively enhanced etoposide solubility, its use was limited by its own relatively low aqueous solubility. []

A: Several methods have been developed to measure this compound levels, including spectrophotometry based on its reaction with the Folin-Ciocalteu phenol reagent and techniques relying on its ultraviolet absorbance properties. [, ]

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